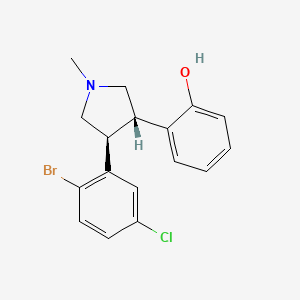
2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C17H17BrClNO and its molecular weight is 366.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol is a derivative of pyrrolidine and phenolic compounds, which have been studied for various biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrrolidine ring , which is known for its role in various pharmacological activities.
- A bromo-chloro substituted phenyl group , which may enhance the compound's reactivity and biological interactions.
- A phenolic hydroxyl group , which is often associated with antioxidant properties.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, studies on chroman-4-one derivatives have shown efficacy against Trypanosoma brucei and Leishmania major, with selectivity indices indicating low toxicity to mammalian cells while effectively inhibiting parasitic growth .
| Compound | Target Parasite | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Chroman-4-one Derivative | T. brucei | 49 | >7 |
| LINS03011 | T. cruzi | 13.3 | 24.5 |
| LINS03003 | L. infantum | 16.7 | - |
Antimicrobial Activity
Compounds with similar structural motifs have been evaluated for their antimicrobial properties. For example, derivatives containing a pyrrolidine nucleus have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Pyrrolidine Derivative | S. typhi | Moderate |
| Pyrrolidine Derivative | B. subtilis | Strong |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in parasites, such as pteridine reductase, which is crucial for their survival .
- Cell Membrane Disruption : The lipophilic nature of the phenolic group may facilitate membrane penetration, leading to cytotoxic effects on microbial cells.
- Antioxidant Activity : The phenolic hydroxyl group can scavenge free radicals, contributing to its overall biological efficacy.
Study on Antiparasitic Efficacy
In a study involving various chroman derivatives, researchers found that specific modifications to the phenolic structure significantly enhanced antiparasitic activity against Trypanosoma species. The study highlighted the correlation between structural features and biological effectiveness, suggesting that the presence of halogenated phenyl groups plays a critical role in enhancing bioactivity .
Evaluation of Antimicrobial Properties
Another investigation focused on the antibacterial potential of synthesized pyrrolidine derivatives demonstrated promising results against multiple bacterial strains. The study utilized a series of assays to determine Minimum Inhibitory Concentrations (MICs) and established a structure-activity relationship that could guide future drug development .
Propiedades
Número CAS |
1000890-02-7 |
|---|---|
Fórmula molecular |
C17H17BrClNO |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
2-[(3R,4R)-4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m0/s1 |
Clave InChI |
GSHVIOLHJDDSSY-GJZGRUSLSA-N |
SMILES |
CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |
SMILES isomérico |
CN1C[C@H]([C@@H](C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |
SMILES canónico |
CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |
Sinónimos |
rel-2-[(3R,4R)-4-(2-Bromo-5-chlorophenyl)-1-methyl-3-pyrrolidinyl]phenol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















